molecular formula C26H22FNO6 B11038262 N-(4-fluorobenzyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

N-(4-fluorobenzyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11038262
M. Wt: 463.5 g/mol
InChI Key: QVPLGIXYOWXCPX-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound that features a combination of fluorophenyl, hydroxy-oxo-chromenyl, and hydroxy-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the chromenyl core: This can be achieved through the condensation of salicylaldehyde with a suitable diketone under acidic conditions to form the chromen-2-one structure.

    Introduction of the fluorophenyl group: This step involves the reaction of the chromen-2-one derivative with a fluorophenylmethyl halide in the presence of a base such as potassium carbonate.

    Addition of the hydroxy-methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the hydroxy-methoxyphenyl group is introduced using a suitable phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group in the chromenyl core can be reduced to form a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents or halogenating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the oxo group can yield alcohols.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Compounds with a similar chromen-2-one core structure.

    Fluorophenyl derivatives: Compounds containing a fluorophenyl group.

    Phenol derivatives: Compounds with hydroxy and methoxy groups on a phenyl ring.

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H22FNO6

Molecular Weight

463.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C26H22FNO6/c1-33-22-11-8-16(12-20(22)29)19(13-23(30)28-14-15-6-9-17(27)10-7-15)24-25(31)18-4-2-3-5-21(18)34-26(24)32/h2-12,19,29,31H,13-14H2,1H3,(H,28,30)

InChI Key

QVPLGIXYOWXCPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)NCC2=CC=C(C=C2)F)C3=C(C4=CC=CC=C4OC3=O)O)O

Origin of Product

United States

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